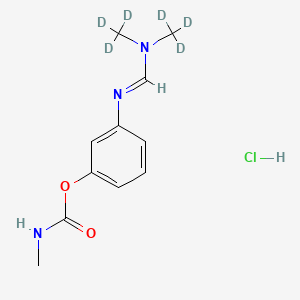

Formetanate-d6, Hydrochloride

Descripción general

Descripción

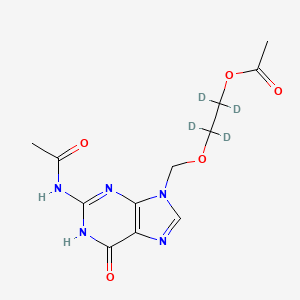

Formetanate-d6, Hydrochloride is a stable isotope labelled product with a molecular formula of C11 2H6 H9 N3 O2 . Cl H and a molecular weight of 263.75 . It is used as a reagent and intermediate in biochemical research . Formetanate hydrochloride is a carbamate pesticide used to control spider mites and some insects on ornamentals, fruit, vegetables, and alfalfa .

Synthesis Analysis

Formetanate hydrochloride is stable in acetonitrile and is therefore extracted from samples with acetonitrile. The crude extracts are purified using a combination of ethylenediamine-N-propyl silylation silica gel and graphite carbon mini columns .Molecular Structure Analysis

The molecular formula of Formetanate-d6, Hydrochloride is C11 2H6 H9 N3 O2 . Cl H . The molecular structure of formetanate hydrochloride is available on various chemical databases .Chemical Reactions Analysis

Formetanate hydrochloride is a carbamate ester. Carbamates are chemically similar to, but more reactive than amides. They form polymers such as polyurethane resins. Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis

Formetanate-d6, Hydrochloride has a molecular weight of 263.75 . The average molecular mass of formetanate hydrochloride is 257.717 Da .Aplicaciones Científicas De Investigación

Formetanate-d6, Hydrochloride: Scientific Research Applications

Pesticide Residue Analysis: Formetanate hydrochloride is commonly used as an insecticide, and its deuterated form can serve as an internal standard in mass spectrometry-based methods for determining pesticide residues in fruits and other agricultural products .

Environmental Fate Studies: The deuterated version can be utilized to trace the environmental fate of formetanate hydrochloride, helping researchers understand its degradation, transportation, and accumulation in ecosystems .

Toxicology and Eco-toxicity Research: In toxicological studies, Formetanate-d6 can be used to investigate the compound’s impact on human health and wildlife by serving as a stable tracer that distinguishes from metabolites .

Analytical Method Development: The deuterated compound is essential for developing new analytical methods where it can be used to calibrate instruments or validate methods due to its consistent and predictable behavior in analytical processes .

Mecanismo De Acción

Target of Action

Formetanate-d6, Hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting this enzyme, Formetanate-d6, Hydrochloride disrupts normal nerve function .

Mode of Action

Formetanate-d6, Hydrochloride acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, it disrupts the normal function of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Formetanate-d6, Hydrochloride is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate. By inhibiting cholinesterase, Formetanate-d6, Hydrochloride disrupts this pathway, leading to an accumulation of acetylcholine and overstimulation of the nerves .

Pharmacokinetics

It’s known that carbamate pesticides like formetanate-d6, hydrochloride are generally well absorbed by the body and are widely distributed . They are metabolized in the liver and excreted in the urine . The bioavailability of Formetanate-d6, Hydrochloride is influenced by these ADME properties.

Result of Action

The molecular and cellular effects of Formetanate-d6, Hydrochloride’s action primarily involve the disruption of nerve function. By inhibiting cholinesterase, it causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron . This can result in symptoms of overstimulation, such as muscle contractions, tremors, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of Formetanate-d6, Hydrochloride can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the presence of other chemicals, soil composition, temperature, and rainfall . Furthermore, its stability and persistence in the environment can be influenced by factors such as pH, temperature, and sunlight exposure .

Safety and Hazards

Propiedades

IUPAC Name |

[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPKGPZHHQEODQ-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661985 | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185240-24-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)